4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Description
Chemical Classification and Structural Significance
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (C₆H₃ClIN₃) is a halogenated heterocyclic compound characterized by a fused pyrazole-pyridine core. The pyrazolo[3,4-b]pyridine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyridine ring at positions 3 and 4, creating a bicyclic system with distinct electronic and steric properties. The compound features chlorine and iodine substituents at positions 4 and 3, respectively, which significantly influence its reactivity and biological interactions.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃ClIN₃ | |
| Molecular Weight | 279.47 g/mol | |
| Density | 2.3 ± 0.1 g/cm³ | |
| Boiling Point | 390.8 ± 37.0 °C (760 mmHg) | |
| CAS Number | 949558-30-9 |
The halogen atoms enhance electrophilic substitution reactivity, enabling applications in cross-coupling reactions. The iodine atom, with its polarizable electron cloud, facilitates interactions with hydrophobic enzyme pockets, while chlorine stabilizes intermediates via inductive effects.
Historical Context and Discovery
The synthesis of pyrazolo[3,4-b]pyridine derivatives gained momentum in the early 21st century due to their structural similarity to indole-based pharmaceuticals. This compound was first reported in the mid-2010s as part of efforts to develop kinase inhibitors and neuroprotective agents. A landmark synthesis involved cyclocondensation of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF), achieving an 85% yield under optimized conditions.
Table 2: Key Synthetic Methods
The compound’s discovery coincided with advances in halogenated heterocycle research, driven by the need for bioactive scaffolds with improved pharmacokinetic profiles.
Relevance in Heterocyclic Chemistry
Pyrazolo[3,4-b]pyridines occupy a critical niche in heterocyclic chemistry due to their dual aromatic systems and tunable substituent positions. The 4-chloro-3-iodo derivative exemplifies how halogenation expands utility:
- Drug Discovery : Over 156,660 pyrazolo[3,4-b]pyridine derivatives have been synthesized for therapeutic purposes, with halogenated variants showing enhanced binding to kinases and receptors.
- Catalytic Applications : The iodine substituent enables participation in palladium-catalyzed cross-coupling reactions, forming C–C bonds for complex molecular architectures.
- Tautomerism : The compound exists in 1H- and 2H-tautomeric forms, influencing its electronic distribution and interaction with biological targets.
Table 3: Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
The compound’s versatility underscores its role as a cornerstone in developing kinase inhibitors, neuroprotectants, and antimicrobial agents. Future research may exploit its halogenated scaffold for targeted drug delivery systems and catalytic industrial processes.
Properties
IUPAC Name |
4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJMJIJJOSJRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736638 | |
| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949558-30-9 | |
| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the formation of the pyrazole ring followed by the introduction of chlorine and iodine substituents. One common method involves the reaction of 3-iodopyrazole with 4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Synthesis of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
The synthesis of this compound typically involves various methods, including Suzuki-Miyaura cross-coupling reactions. A notable method reported in the literature employs a one-pot reaction that yields high chemoselectivity and efficiency. The process utilizes arylboronic acids and palladium catalysts, achieving yields between 62% to 98% depending on the substituents used .
Table 1: Synthesis Methods and Yields
| Method | Yield (%) | Key Features |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 62-98 | High chemoselectivity, one-pot synthesis |
| Traditional Ring Closure | 43 | Simple but requires purification |
Anticancer Properties
Recent studies have identified this compound derivatives as potent inhibitors of various kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown efficacy against B-Raf V600E mutations and have been explored as fibroblast growth factor receptor inhibitors, particularly for bladder cancer treatment .
Neuroprotective Effects
Research indicates that derivatives of this compound can act as neuroprotectors in models of neurodegeneration induced by toxins such as MPP+. These findings suggest potential applications in treating neurodegenerative diseases like Parkinson's disease .
Other Therapeutic Applications
Beyond oncology and neuroprotection, compounds based on the pyrazolo[3,4-b]pyridine structure have been investigated for their roles in treating gastrointestinal diseases, Alzheimer's disease, and conditions related to inflammation and immune response. They function as inhibitors of phosphodiesterase 4 and glycogen synthase kinase-3, showcasing a broad spectrum of therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Various substituents at different positions on the pyrazolo ring significantly influence biological activity. For example, modifications at the C3 and C6 positions have been linked to enhanced inhibitory effects on specific kinases .
Table 2: Structure-Activity Relationships
| Substituent Position | Biological Activity | Notes |
|---|---|---|
| C3 | Kinase inhibition | Enhances potency against cancer targets |
| C6 | Neuroprotective effects | Modifications improve efficacy |
Case Studies
Several case studies highlight the therapeutic applications of this compound:
- Bladder Cancer Treatment : A study demonstrated that specific derivatives could inhibit fibroblast growth factor receptors with IC50 values in the nanomolar range, indicating strong potential for bladder cancer therapies.
- Neurodegeneration : In preclinical models of Parkinson's disease, compounds based on this scaffold exhibited significant neuroprotective effects by reducing neuronal cell death induced by toxic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrazolo[3,4-b]pyridines
4-Chloro-1H-pyrazolo[3,4-b]pyridine (CAS: 29274-28-0)
- Molecular Formula : C₆H₄ClN₃
- Molecular Weight : 153.57 g/mol .
- Key Differences: Lacks the iodine substituent at position 3, reducing steric bulk and polarizability. Used as a precursor for antileishmanial derivatives (e.g., 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, IC₅₀ = 0.12 µM against Leishmania amazonensis) .
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS: 875233-61-7)
Structural Isomers and Ring-Fused Analogues
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS: 1186647-69-7)
- Molecular Formula : C₆H₃ClIN₃
- Molecular Weight : 279.47 g/mol .
- Key Differences : Pyrazole fused at [4,3-c] instead of [3,4-b] positions. Altered electronic distribution may affect binding to biological targets.
4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1956332-56-1)
Functionalized Derivatives
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Molecular Formula : C₂₁H₁₇N₅O₂
- Molecular Weight : 379.40 g/mol .
- Key Differences: Phenylamino and ester groups confer antimalarial activity (IC₅₀ = 3.46–9.30 µM against Plasmodium falciparum) .
3'-Diethylaminomethyl-substituted 4-anilino derivatives
Biological Activity
Overview
4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a therapeutic agent for various diseases. The presence of halogens (chlorine and iodine) in its structure enhances its reactivity and potential for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions. This compound has shown promise as an inhibitor of various enzymes and receptors involved in critical biochemical pathways:
- Glycogen Synthase Kinase-3 (GSK-3) Inhibition : This enzyme is implicated in numerous cellular processes, including cell proliferation and apoptosis. Inhibition of GSK-3 can lead to therapeutic effects in cancer and neurodegenerative diseases .
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Recent studies indicate that derivatives of pyrazolo[3,4-b]pyridine can act as selective inhibitors of FGFRs, which are important in bladder cancer treatment .
Anticancer Activity
Research has demonstrated that this compound and its derivatives exhibit significant anticancer properties. For example:
- Cytotoxicity Studies : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including ovarian and breast cancer cells. The cytotoxic effects are mediated through the induction of apoptosis and inhibition of cell cycle progression .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It acts as a positive allosteric modulator at metabotropic glutamate receptor 5 (mGluR5), which is involved in neurodegenerative processes. This activity suggests potential applications in treating conditions like Alzheimer's disease .
Biochemical Pathways
The synthesis of this compound involves several key biochemical pathways:
- Synthesis Pathway : The compound is synthesized via a ring-closing reaction starting from 2-chloro-3-pyridinecarboxaldehyde, followed by iodination at the C3 position .
- Metabolic Pathways : Once administered, the compound undergoes metabolic transformations that may influence its pharmacokinetics and biological efficacy. Its lower molecular weight enhances absorption characteristics, making it a suitable candidate for oral administration.
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
Q & A
Q. How do structural analogs (e.g., 5-Bromo-3-iodo derivatives) compare in reactivity and bioactivity?
Q. Tables
| Synthesis Method Comparison | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | 6–8 hours | 30–45 minutes |
| Yield (%) | 65–70 | 85–90 |
| Solvent | DMF/THF | DMF |
| Key Spectral Data |
|---|
| H NMR (DMSO-d): δ 8.37 (s, C-H) |
| IR (C–I): 689 cm |
| SC-XRD Resolution: R factor = 0.046 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
